4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid and related compounds involves catalytic acylation and other chemical reactions that yield compounds with significant potential for applications such as fluorescent probes for β-amyloids. For instance, a novel fluorescent probe for β-amyloids was synthesized through a catalytic acylation process, demonstrating the compound's potential in molecular diagnosis of diseases like Alzheimer’s (Fa et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, have been conducted to confirm the structures of synthesized compounds. The analysis provides insights into the vibrational wavenumbers, molecular electrostatic potential, and other properties crucial for understanding the compound's interactions and behavior (Raju et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions of this compound-related compounds reveals a range of reactions that lead to the synthesis of various derivatives with potential applications. These reactions include photocyclization, cycloadditions, and reactions with dinucleophiles, offering pathways to synthesize novel compounds (Hasegawa et al., 1990).
Scientific Research Applications
Alzheimer's Disease Diagnosis : A study by Fa et al. (2015) developed a fluorescent probe for β-amyloids, utilizing 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, which showed high binding affinities toward Aβ(1–40) aggregates. This research aids in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Chemical Synthesis : Obydennov et al. (2013) improved the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate by using a compound structurally similar to this compound, contributing to advancements in synthetic methods (Obydennov et al., 2013).
Polymorphism in Pharmaceuticals : Nakata et al. (2009) studied the crystallization behavior of a compound closely related to this compound, which is a serotonin receptor blocker with two polymorphs. This research provides insights into the crystallization process of pharmaceutical compounds (Nakata et al., 2009).
Enzymatic Assay Development : Zhang et al. (2008) synthesized haptens structurally similar to this compound for the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of fenthion in fruit samples. This research contributes to the field of analytical chemistry and food safety (Zhang et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases .
Mode of Action
It is known that mark4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . The compound’s interaction with its targets and any resulting changes are still under investigation.
Biochemical Pathways
The compound likely affects the pathways regulated by MARK4. MARK4 is involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies . Additionally, MARK4 induces adipogenesis in 3T3-L1 adipocytes by activating the JNK1 pathway .
Result of Action
Given its potential role as a mark4 inhibitor, it could potentially inhibit the growth of cancer cells and affect other cellular processes regulated by mark4 .
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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